2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide
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Overview
Description
This compound is a complex organic molecule that likely belongs to the class of compounds known as dipeptides . These are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various techniques. For instance, one method involved the use of a Phenomenex Luna 3u C18 100A column and a Shimadzu LCMS-2020 single quadrupole mass spectrometer .Scientific Research Applications
Structural Analysis and Properties
The study of structural aspects and properties of compounds similar to "2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide" reveals insights into their salt and inclusion compound formation. For instance, the interaction with mineral acids and the formation of gels or crystalline solids by related compounds offer a foundation for understanding their potential applications in material science and molecular engineering (Karmakar et al., 2007).
Antifungal and Antimicrobial Activities
Some derivatives exhibit broad-spectrum antifungal properties against Candida and Aspergillus species, highlighting their potential in developing new antifungal agents (Bardiot et al., 2015). Additionally, 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives have been screened for antimicrobial activity, showing effectiveness against various microbial species, which could be relevant for pharmaceutical applications (Gul et al., 2017).
Neuroprotective Effects
The neuroprotective effects of pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety against oxidative stress in PC12 cells suggest potential therapeutic applications for neurodegenerative diseases (Sameem et al., 2017). These findings emphasize the versatility of morpholine derivatives in medicinal chemistry, offering routes for the development of new treatments.
Anticorrosion Applications
Investigations into the anti-corrosion performance of 8-hydroxyquinoline derivatives for mild steel in acidic medium demonstrate the potential of these compounds in industrial applications. Their effectiveness as cathodic inhibitors suggests utility in protecting metals from corrosion, which is crucial for maintaining infrastructure and machinery (Douche et al., 2020).
Future Directions
Properties
IUPAC Name |
2-morpholin-4-yl-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3/c25-18(13-24-9-11-27-12-10-24)21-15-6-2-1-5-14(15)19-20(26)23-17-8-4-3-7-16(17)22-19/h1-8H,9-13H2,(H,21,25)(H,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APGXYQKLHMTUMH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4NC3=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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